molecular formula C8H11N3O3S B2469195 Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate CAS No. 2279124-51-3

Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate

Cat. No. B2469195
CAS RN: 2279124-51-3
M. Wt: 229.25
InChI Key: XECXSGKPZXIBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate” is a complex organic compound that contains a thiazole ring and an ester group . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Esters have the general formula RCOOR’, where R and R’ may be hydrogen atoms, alkyl groups, or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The ester group features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Sokolov & Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, resulting in various acyclic and heterocyclic compounds. This demonstrates the compound's potential for creating structurally diverse derivatives useful in material science and chemistry.

  • Antiviral Applications : Research by Meleddu et al. (2016) focused on the synthesis of derivatives with activity against HIV-1 reverse transcriptase. The study highlights the potential of such compounds in developing novel antiviral therapies.

  • Combinatorial Chemistry : In the realm of drug discovery, Zhuravel et al. (2005) developed a new combinatorial library of related compounds, underscoring their utility in synthesizing diverse molecular libraries for screening potential drug candidates.

  • Stereochemical Studies : The work of Hartung et al. (2003) on uncovering stereochemical relations in a compound with a related structure illustrates the importance of such compounds in understanding stereochemistry, which is crucial in the design of chiral drugs.

  • Antimicrobial and Antifungal Research : Katagi et al. (2013) synthesized derivatives exhibiting promising antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents.

  • Chemical Sensing and Imaging : A study by Mani et al. (2018) demonstrated the use of a related compound in detecting Cr3+ ions in living cells, indicating potential applications in chemical sensing and biomedical imaging.

  • Cancer Research : The synthesis and evaluation of certain derivatives for anticancer activity, as studied by Yurttaş et al. (2022), show the relevance of such compounds in cancer research and therapy development.

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the design and development of new compounds related to this scaffold, with the aim of discovering drug molecules with enhanced efficacy and lesser side effects.

properties

IUPAC Name

methyl 3-[2-(2-formylhydrazinyl)-1,3-thiazol-4-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-14-7(13)3-2-6-4-15-8(10-6)11-9-5-12/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXSGKPZXIBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CSC(=N1)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.